Technical Guide: Brevinin-1-RAB2 Peptide Structure & Rana Box Domain
Technical Guide: Brevinin-1-RAB2 Peptide Structure & Rana Box Domain
This guide provides a comprehensive technical analysis of Brevinin-1-RAB2 , a potent antimicrobial peptide (AMP) isolated from Odorrana andersonii (Golden crossband frog). It focuses on the structural biochemistry of the Rana box domain —a cyclic heptapeptide motif critical for peptide stability and biological function—and outlines actionable protocols for its synthesis and characterization.
Executive Summary
Brevinin-1-RAB2 is a 24-residue cationic peptide belonging to the Brevinin-1 superfamily. It is characterized by a potent broad-spectrum antimicrobial profile, particularly against multidrug-resistant Gram-negative bacteria. Its structural signature is the Rana box , a C-terminal cyclic domain stabilized by a disulfide bridge (
For drug development professionals, Brevinin-1-RAB2 represents a high-value scaffold. Unlike linear AMPs that are rapidly degraded by serum proteases, the Rana box confers significant proteolytic stability. However, its therapeutic window is defined by the balance between antimicrobial potency and hemolytic activity, a property strictly governed by the amphipathicity of its
Structural Biochemistry
Primary Sequence Analysis
The primary sequence of Brevinin-1-RAB2 is FLPLIAGLAANFLPKLFCKITKKC .[3]
| Region | Residues | Sequence | Function |
| N-Terminal Hydrophobic Tail | 1–4 | FLPL | Membrane insertion initiation. |
| Amphipathic Core | 5–17 | IAGLAANFLPKLF | Forms |
| Hinge Region | 14 | P (Proline) | Induces a structural "kink" ( |
| Rana Box Domain | 18–24 | CKITKKC | C-terminal cyclic heptapeptide; confers structural rigidity and protease resistance. |
The Rana Box Domain
The Rana box is the defining architectural feature of the Ranidae family AMPs.[4] In Brevinin-1-RAB2, it consists of a disulfide bond between Cys18 and Cys24 .[5][1]
-
Structural Constraint: The disulfide bridge locks the C-terminus into a loop, reducing the entropic cost of folding upon membrane binding.
-
Cationic Cluster: The domain contains three Lysine residues (
), creating a high-density positive charge cluster that anchors the peptide to the negatively charged headgroups of bacterial lipopolysaccharides (LPS) and phospholipids. -
Stability: The cyclic nature protects the C-terminus from carboxypeptidases, significantly increasing the peptide's half-life in serum compared to linear analogs.
Visualization of Structural Topology
The following diagram illustrates the transition from the disordered linear state to the bioactive folded state, highlighting the Rana box formation.
Caption: Structural transition of Brevinin-1-RAB2. The Rana box (black) stabilizes the helical core (blue) via the Proline kink (red).
Mechanism of Action (MOA)
Brevinin-1-RAB2 operates via a membranolytic mechanism , primarily fitting the "Carpet" or "Toroidal Pore" models depending on concentration.
-
Electrostatic Attraction: The cationic Rana box (
charge) initiates adsorption onto the anionic bacterial membrane (LPS in Gram-negatives, Teichoic acids in Gram-positives). -
Helix Formation: Upon contact with the hydrophobic lipid core, residues 5–17 fold into an amphipathic
-helix. -
Insertion & Disruption: The hydrophobic face of the helix inserts into the bilayer. The Pro14 kink allows the peptide to insert at an oblique angle (
), destabilizing lipid packing. -
Rana Box Anchoring: The cyclic C-terminus remains at the interface, acting as a "hook" that prevents complete translocation, thereby maximizing surface tension until the membrane ruptures (micellization).
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Objective: Synthesize linear Brevinin-1-RAB2 with high purity (>95%).
Protocol:
-
Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) to yield a C-terminal amide, mimicking the native post-translational modification which enhances stability.
-
Coupling Chemistry: Fmoc/tBu strategy.
-
Activator: HCTU or HATU (4 eq) with DIPEA (8 eq).
-
Deprotection: 20% Piperidine in DMF (2
10 min).
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 3 hours at room temperature.
-
Precipitation: Cold diethyl ether extraction.
Oxidative Folding (Rana Box Formation)
Objective: Form the intramolecular disulfide bridge between Cys18 and Cys24.
Protocol:
-
Dissolution: Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at a low concentration (0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Oxidation: Add 10% DMSO (v/v) as an oxidizing agent.
-
Incubation: Stir gently at 25°C for 24 hours.
-
Monitoring: Monitor reaction progress via RP-HPLC (C18 column). The cyclized peptide will elute earlier than the reduced linear form due to increased compactness/hydrophobicity changes.
-
Purification: Semi-preparative RP-HPLC using an Acetonitrile/Water gradient with 0.1% TFA.
Structural Validation
Every batch must be validated using the following self-verifying metrics:
| Method | Expected Result | Validation Criteria |
| ESI-MS | MW = 2631.2 Da (Calc.) | Observed mass within |
| Ellman's Assay | Free thiols = 0 | Negative result confirms 100% disulfide formation. |
| CD Spectroscopy | Minima at 208/222 nm | confirms |
Therapeutic Engineering & Optimization
For drug development, the native Brevinin-1-RAB2 sequence often exhibits high hemolytic activity (toxicity to human red blood cells) due to its high hydrophobicity.
Optimization Strategy:
-
Rana Box Preservation: Do not alter Cys18 or Cys24. The loop size (6 residues between Cys) is optimal.
-
Hydrophobicity Tuning: Substitute hydrophobic residues (e.g., Leu, Phe) on the non-polar face of the helix with less hydrophobic ones (e.g., Ala, Val) to reduce hemolysis without destroying antimicrobial activity.
-
D-Amino Acid Substitution: Introducing D-amino acids in the Rana box can further resist proteolysis without altering the membrane binding significantly.
Workflow: Synthesis to Bioassay
Caption: Step-by-step workflow for the production and validation of Brevinin-1-RAB2.
References
-
UniProt Consortium. (2013). Brevinin-1-RAB2 antimicrobial peptide - Odorrana andersonii.[3][6] UniProt Knowledgebase.[4][6][7][8] Available at: [Link]
-
Conlon, J. M., et al. (2004). The Brevinin-1 family of antimicrobial peptides: Structure, function and clinical perspectives. Peptides.[5][3][4][6][7][8][9][10][11][12][13][14] Available at: [Link]
-
Won, H. S., et al. (2004).[1] NMR structural characterization of the Rana box in gaegurin 4. Journal of Biological Chemistry. Available at: [Link]
-
Kwon, M. Y., et al. (1998). Structure-activity analysis of brevinin-1E amide, an antimicrobial peptide from Rana esculenta. Biochimica et Biophysica Acta (BBA). Available at: [Link]
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- 5. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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